(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 2,3-dimethoxyphenyl group linked to a piperazine ring, which is further substituted with a pyridazine-thiophene hybrid heterocycle. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperazine core: Enhances solubility and serves as a flexible spacer for interacting with biological targets.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-6-3-5-15(20(17)28-2)21(26)25-12-10-24(11-13-25)19-9-8-16(22-23-19)18-7-4-14-29-18/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLTUEDORFGALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been found to exhibit significant anti-HIV activity.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities.
Pharmacokinetics
It is known that similar compounds follow lipinski’s rule in molecular prediction studies, which suggests that they may have favorable ADME properties.
Biological Activity
The compound (2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound consists of a dimethoxyphenyl group linked to a piperazine moiety, which is further connected to a pyridazinyl-thiophenyl unit. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in reducing cell proliferation.
- Neuropharmacological Effects : The piperazine component may contribute to effects on neurotransmitter systems.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
- Oxidative Stress Modulation : The structure suggests potential antioxidant properties, which could protect cells from oxidative damage.
Antimicrobial Activity
A study published in 2023 evaluated the antimicrobial efficacy of related compounds against various pathogens. Results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential application in treating infections .
Anticancer Activity
In vitro assays conducted on breast cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Neuropharmacological Research
A recent investigation into the neuropharmacological properties revealed that the compound exhibits anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behavior, possibly through modulation of serotonin receptors .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Structural Divergence: The target compound uniquely combines a thiophene-pyridazine system, which may enhance π-π stacking interactions compared to pyridazinone or pyrimidine-based analogs .
Pharmacological Implications: Piperazine-containing analogs (e.g., w3) often exhibit improved solubility and bioavailability compared to non-piperazine derivatives . Thiophene incorporation may modulate selectivity for targets like serotonin or dopamine receptors due to its electron-rich nature, contrasting with pyridazinone-based compounds linked to anticancer activity .
Synthetic Routes: The target compound’s synthesis likely involves coupling a 2,3-dimethoxybenzoyl chloride with a preformed 4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine intermediate, analogous to methods used for w3 (isopropyl alcohol, HCl/dioxane) . By contrast, pyridazinone derivatives in were synthesized via nucleophilic substitution or cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
